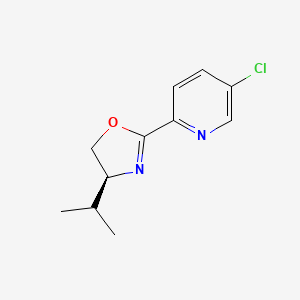![molecular formula C18N6O9 B8196785 6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone](/img/structure/B8196785.png)
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is a complex heterocyclic compound with a molecular formula of C18N6O9 and a molecular weight of 444.23 g/mol . This compound is known for its unique structure, which includes multiple fused rings and nitrogen atoms, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone typically involves the reaction of hexaazatriphenylene trianhydride with appropriate reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and refluxing the mixture under an inert atmosphere . The reaction yields the desired compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone has several scientific research applications:
Wirkmechanismus
The mechanism by which Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone exerts its effects involves interactions with molecular targets such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexaazatriphenylene trianhydride: A precursor in the synthesis of the compound.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another heterocyclic compound with similar structural features.
Uniqueness
Furo[3,4-b]furo[3’,4’:5,6]pyrazino[2,3-f]furo[3’,4’:5,6]pyrazino[2,3-h]quinoxaline-1,3,6,8,11,13-hexaone is unique due to its multiple fused rings and nitrogen atoms, which confer distinct chemical and physical properties .
Eigenschaften
IUPAC Name |
6,15,24-trioxa-3,9,12,18,21,27-hexazaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(20),2(10),3,8,11(19),12,17,21,26-nonaene-5,7,14,16,23,25-hexone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18N6O9/c25-13-7-8(14(26)31-13)20-2-1(19-7)3-5(22-10-9(21-3)15(27)32-16(10)28)6-4(2)23-11-12(24-6)18(30)33-17(11)29 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTASSOQNDRGAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1N=C5C(=N4)C(=O)OC5=O)N=C6C(=N3)C(=O)OC6=O)N=C7C(=N2)C(=O)OC7=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18N6O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)




![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)





![(S)-6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B8196796.png)

![2,7-Bis(pyridin-4-ylmethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8196812.png)
